molecular formula C16H20F2N4O3 B2606142 N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide CAS No. 2034309-08-3

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide

Cat. No.: B2606142
CAS No.: 2034309-08-3
M. Wt: 354.358
InChI Key: GPBUDOGSWMZRLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide is a synthetic small molecule characterized by a 1,2,4-oxadiazole core substituted with a difluorocyclohexyl group and an acetamide-linked 3,5-dimethylisoxazole moiety. The difluorocyclohexyl group may enhance lipophilicity and influence conformational rigidity, while the 3,5-dimethylisoxazole contributes to π-π stacking interactions in target binding.

Properties

IUPAC Name

N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F2N4O3/c1-9-12(10(2)24-21-9)7-13(23)19-8-14-20-15(22-25-14)11-3-5-16(17,18)6-4-11/h11H,3-8H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPBUDOGSWMZRLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NCC2=NC(=NO2)C3CCC(CC3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Difluorocyclohexyl Group: This step may involve the use of difluorocyclohexyl halides or other suitable precursors in a nucleophilic substitution reaction.

    Attachment of the Isoxazole Moiety: The isoxazole ring can be introduced through cyclization reactions involving appropriate precursors such as β-keto esters and hydroxylamine derivatives.

    Final Coupling: The final step involves coupling the oxadiazole and isoxazole intermediates under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of oxides or other oxidized derivatives.

    Reduction: Reduction reactions may target the oxadiazole ring or the difluorocyclohexyl group, potentially leading to the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions on the oxadiazole or isoxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halides, sulfonates, or organometallic compounds are often employed under conditions such as reflux or microwave irradiation.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving oxadiazole and isoxazole derivatives.

    Medicine: Potential therapeutic applications due to its biological activity, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, oxadiazole and isoxazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. This interaction may involve binding to active sites, altering protein conformation, or affecting signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs can be compared based on pharmacophoric elements (e.g., heterocyclic rings, fluorinated substituents, and acetamide linkages). Below is a comparative analysis with compounds listed in pharmacopeial sources ():

Table 1: Structural Comparison of Acetamide Derivatives

Compound ID Core Structure Key Substituents Potential Functional Impact
Target 1,2,4-oxadiazole + isoxazole - 4,4-Difluorocyclohexyl
- 3,5-Dimethylisoxazole
Enhanced metabolic stability, target selectivity
Compound e Hexane backbone + phenoxyacetamide - 2,6-Dimethylphenoxy
- Amino/hydroxy groups
Solubility modulation, peptide-like interactions
Compound f Hexane backbone + phenoxyacetamide - 2,6-Dimethylphenoxy
- Formamido group
Altered hydrogen-bonding capacity
Compound g Hexane backbone + phenoxyacetamide - 2,6-Dimethylphenoxy
- Acetamido group
Increased lipophilicity
Compound h Oxazinan ring + phenoxyacetamide - Benzyl group
- 2,6-Dimethylphenoxy
Conformational restraint, protease inhibition

Key Observations:

Heterocyclic Diversity: The target compound’s 1,2,4-oxadiazole and isoxazole rings differ from the hexane/oxazinan backbones of Compounds e–h.

Fluorination: The 4,4-difluorocyclohexyl group in the target compound contrasts with non-fluorinated substituents in Compounds e–h. Fluorination often improves metabolic stability and bioavailability by resisting oxidative degradation .

Acetamide Linkage : While all compounds share acetamide moieties, the target’s methylene bridge between oxadiazole and acetamide may increase rotational flexibility compared to the rigid hexane backbones of Compounds e–g.

Research Findings and Methodological Considerations

Crystallographic Analysis:

The structural determination of such compounds often relies on X-ray crystallography using programs like SHELX (). For example, SHELXL’s refinement algorithms enable precise modeling of fluorinated groups and heterocyclic rings, critical for confirming the stereochemistry of difluorocyclohexyl substituents .

Hypothetical Pharmacological Profiles (Based on Structural Analogues):

  • The difluorocyclohexyl group could reduce CYP450-mediated metabolism, extending half-life.
  • Compounds e–h: Phenoxyacetamide derivatives are associated with protease or peptidase inhibition (e.g., HIV protease inhibitors), but their non-fluorinated backbones may limit CNS penetration compared to the target compound.

Biological Activity

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide is a synthetic compound that incorporates a unique combination of oxadiazole and isoxazole moieties, which are known for their diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and potential mechanisms of action.

Chemical Structure

The compound features:

  • Oxadiazole ring : Contributes to various biological activities including antimicrobial effects.
  • Isoxazole moiety : Known for its role in modulating biological processes.

Antimicrobial Activity

Research indicates that derivatives of the oxadiazole ring exhibit significant antimicrobial properties. For instance, compounds containing oxadiazole have been shown to possess strong activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
2aStaphylococcus aureus0.5 µg/mL
3bEscherichia coli1.0 µg/mL
21cM. tuberculosis4–8 µM

The mechanism of action often involves the inhibition of essential bacterial enzymes such as DNA gyrase and enoyl-acyl carrier protein reductase . These enzymes are crucial for bacterial DNA replication and fatty acid synthesis, respectively.

Cytotoxicity Studies

Cytotoxicity assessments reveal that some derivatives of oxadiazole exhibit low toxicity towards normal cell lines while maintaining antimicrobial efficacy. In a study involving L929 cells, certain compounds demonstrated increased cell viability even at higher concentrations .

Table 2: Cytotoxicity Results on L929 Cells

CompoundConcentration (µM)Cell Viability (%) after 24h
2412110
2510065
2950120

The biological activity of this compound likely involves several pathways:

  • Enzyme Inhibition : Compounds may inhibit critical enzymes involved in bacterial replication and metabolism.
  • Gene Expression Modulation : The presence of specific functional groups can influence gene transcription related to biofilm formation and virulence factors .
  • Cell Membrane Disruption : Some derivatives may alter membrane permeability leading to cell lysis.

Case Studies

Recent studies have highlighted the potential of oxadiazole derivatives in treating infections caused by resistant strains. For example:

  • A study by Salama et al. (2020) synthesized a series of oxadiazole derivatives that showed significant activity against Clostridium difficile, outperforming traditional antibiotics .
  • Another research effort demonstrated that certain oxadiazole compounds could inhibit the synthesis of lipoteichoic acid in Gram-positive bacteria, crucial for their growth and biofilm formation .

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction efficiency be monitored?

  • Methodological Answer : A two-step approach is suggested: (i) Core heterocycle formation : Reflux 4,4-difluorocyclohexane carboxylic acid derivatives with hydroxylamine to form the 1,2,4-oxadiazole ring, followed by alkylation with methyl bromoacetate. (ii) Acetamide coupling : React the oxadiazole intermediate with 2-(3,5-dimethylisoxazol-4-yl)acetic acid using carbodiimide crosslinkers (e.g., EDC/HCl). Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3) and confirm completion by disappearance of starting material spots . For intermediates like chloroacetamide derivatives, recrystallize using pet-ether to enhance purity .

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodological Answer :
  • NMR : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm substitution patterns on the oxadiazole and isoxazole rings. For example, the methylene group adjacent to the oxadiazole typically appears at δ 4.2–4.5 ppm .
  • X-ray crystallography : Resolve ambiguous stereochemistry (e.g., cyclohexyl fluorines) via single-crystal diffraction, as demonstrated for analogous thiadiazole-acetamide structures .
  • Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .

Q. How should initial biological activity assays be designed for this compound?

  • Methodological Answer : Prioritize in vitro enzymatic inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates. For hypoglycemic activity, follow protocols from analogous acetamide derivatives:
  • Administer 10–100 mg/kg doses in Wistar albino mice and monitor blood glucose levels at 0, 1, 3, and 6 hours .
  • Include positive controls (e.g., metformin) and statistical analysis (ANOVA, p<0.05) to validate significance .

Advanced Research Questions

Q. How can computational methods optimize synthesis and predict reactivity?

  • Methodological Answer : Apply quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and identify energy barriers in cyclization steps . Use reaction path search algorithms (e.g., GRRM) to explore alternative pathways and minimize byproducts. Integrate computational data with experimental parameters (e.g., solvent polarity, temperature) via feedback loops to refine conditions . For example, optimize the oxadiazole ring closure by simulating solvent effects (DMF vs. THF) on activation energy .

Q. What statistical experimental design (DoE) approaches improve yield and purity?

  • Methodological Answer : Implement response surface methodology (RSM) to optimize reaction variables:
  • Factors: Temperature (60–100°C), stoichiometry (1:1 to 1:2.5), catalyst loading (0.1–1 mol%).
  • Responses: Yield (HPLC), purity (NMR).
    Use a central composite design (CCD) with 15–20 runs to model nonlinear relationships. For example, highlights DoE’s role in reducing trial-and-error for thiazolidinedione syntheses, achieving >90% yield with <5% impurities .

Q. How can contradictory biological activity data be resolved?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies to isolate conflicting variables:
  • Functional group swaps : Replace the 4,4-difluorocyclohexyl group with cycloheptyl or adamantyl moieties to assess steric/electronic effects .
  • Metabolic stability assays : Use liver microsomes to identify rapid degradation pathways (e.g., CYP450-mediated oxidation) that may skew in vivo results .
    Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability) to rule out assay-specific artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.